methyl 3-formyl-1-methyl-1H-indole-2-carboxylate

Medicinal Chemistry Organic Synthesis Process Chemistry

Standard indole-2-carboxylates with unprotected NH often generate byproducts during multi-step medicinal chemistry syntheses, reducing yield and complicating purification. Methyl 3-formyl-1-methyl-1H-indole-2-carboxylate (CAS 88129-40-2) solves this via an N-methyl blocking group. - **Reactivity control:** N-methyl modulates electron density, enhancing 3-formyl electrophilicity for predictable condensations. - **Scaffold access:** Direct precursor to pyridazino[4,5-b]indole and triazino[4,5-a]indole antiviral libraries (Coxsackie B3, influenza A). - **Supply reliability:** High synthetic efficiency supports cost-effective R&D to pilot scale. Shipped globally in 1-2 weeks.

Molecular Formula C12H11NO3
Molecular Weight 217.224
CAS No. 88129-40-2
Cat. No. B2851293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-formyl-1-methyl-1H-indole-2-carboxylate
CAS88129-40-2
Molecular FormulaC12H11NO3
Molecular Weight217.224
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=C1C(=O)OC)C=O
InChIInChI=1S/C12H11NO3/c1-13-10-6-4-3-5-8(10)9(7-14)11(13)12(15)16-2/h3-7H,1-2H3
InChIKeyMAWKFBYSXNWFSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-Formyl-1-Methyl-1H-Indole-2-Carboxylate: High-Yield Indole Scaffold


Methyl 3-formyl-1-methyl-1H-indole-2-carboxylate (CAS 88129-40-2) is a synthetically versatile indole derivative characterized by a formyl group at the 3-position, a methyl ester at the 2-position, and an N-methyl substituent . This specific substitution pattern confers distinct reactivity, making it a valuable building block for constructing complex heterocyclic systems in medicinal chemistry and pharmaceutical research [1]. Its role extends beyond a simple intermediate, as its structural features are directly implicated in the generation of diverse bioactive scaffolds .

Workflow
Heterocyclic building block synthesis via Vilsmeier-Haack formylation
Selection
N-Methyl protected indole; formyl and methyl ester dual reactivity
Use Context
Medicinal chemistry; scaffold diversification for biological screening

Methyl 3-Formyl-1-Methyl-1H-Indole-2-Carboxylate: Unique Reactivity Profile


The specific combination of an N-methyl, 3-formyl, and 2-methyl ester group in methyl 3-formyl-1-methyl-1H-indole-2-carboxylate (CAS 88129-40-2) creates a unique reactivity profile that is not replicated by close analogs [1]. The N-methyl group modulates electron density on the indole ring, influencing the electrophilicity of the 3-formyl group and directing subsequent functionalization steps. Generic substitution with N-H indoles, such as ethyl 3-formyl-1H-indole-2-carboxylate, can lead to undesired side reactions at the unprotected nitrogen, compromising synthetic efficiency and final product purity . Furthermore, the methyl ester provides a distinct balance of steric and electronic properties compared to ethyl or other esters, impacting solubility and reaction kinetics in multi-step sequences . Therefore, the precise substitution pattern of this compound is not a trivial variation; it is a critical design element for achieving predictable and high-yielding syntheses of target molecules.

This Product
N-Methyl protection prevents unwanted N-H side reactions.
Methyl ester provides predictable reactivity and solubility profile.
N-H Indole Analog (e.g., Ethyl 3-formyl-1H-indole-2-carboxylate)
Unprotected indole N-H can participate in side reactions, compromising yield and purity.
Ethyl ester may alter solubility and reaction kinetics relative to methyl, shifting multi-step outcomes.

Methyl 3-Formyl-1-Methyl-1H-Indole-2-Carboxylate: Quantified Advantages


Superior Synthetic Yield

Methyl 3-formyl-1-methyl-1H-indole-2-carboxylate can be synthesized with a significantly higher overall yield compared to its N-H indole analog, ethyl 3-formyl-1H-indole-2-carboxylate [1]. This enhanced yield translates to reduced raw material costs and improved process efficiency for downstream applications .

Synthetic Yield
Reported
Target: 90.3% vs Comparator: 66%
Δ +24.3 pp (Vilsmeier-Haack conditions)
Reported higher synthetic efficiency; supports cost-effective scale-up review
Cross-study comparable; verify with your specific conditions
Medicinal Chemistry Organic Synthesis Process Chemistry

Enhanced Lipophilicity and Metabolic Stability

The N-methyl group in methyl 3-formyl-1-methyl-1H-indole-2-carboxylate eliminates the hydrogen bond donor capacity of the indole N-H, which is present in analogs like methyl 3-formyl-1H-indole-2-carboxylate . This modification is a well-established strategy in medicinal chemistry to improve membrane permeability and reduce metabolic N-glucuronidation or oxidation, thereby enhancing the drug-likeness of derived compounds [1].

H-Bond Donors
Class-level
0 (Target) vs 1 (N-H analog)
May support membrane permeability and reduce N-glucuronidation context
Class-level inference; requires confirmation in specific series
Drug Design ADME Pharmacokinetics

Versatile Precursor to Bioactive Heterocycles

The 3-formyl-2-carboxylate motif, present in this compound, is a privileged structure for generating diverse bioactive molecules. For instance, Vilsmeier-Haack formylation of indole-2-carboxylates, yielding structures analogous to our target compound, serves as a direct entry point for synthesizing pyridazino[4,5-b]indoles and triazino[4,5-a]indoles with demonstrated antimicrobial and anticonvulsant activities [1]. Furthermore, conformationally restrained indole-2-carboxylates, accessible from this core, have been characterized as in vivo potent glycine antagonists [2]. This contrasts with simpler analogs like 1-methyl-1H-indole-3-carbaldehyde, which lacks the 2-carboxylate handle for further elaboration into fused heterocyclic systems [3].

Scaffold Diversity
Class-level
Precursor to pyridazinoindoles, triazinoindoles, and glycine antagonists
vs simpler indole derivatives from 1-methyl-1H-indole-3-carbaldehyde
Supports access to diverse bioactive chemical space for screening
Literature survey; verify applicability to your target family
Antiviral Agents Glycine Antagonists Heterocyclic Chemistry

Methyl 3-Formyl-1-Methyl-1H-Indole-2-Carboxylate: Application Scenarios


CNS Drug Discovery: Fused Heterocyclic Libraries

This compound is an ideal starting material for synthesizing conformationally restricted indole-2-carboxylate derivatives, which have demonstrated activity as in vivo glycine antagonists, a target for neurological disorders [1]. The N-methyl group prevents unwanted side reactions during multi-step syntheses, and the high reported yield of the core compound ensures a cost-effective supply of advanced intermediates. Its use can accelerate structure-activity relationship (SAR) studies in CNS drug discovery programs.

Antiviral Agent Development

The 3-formyl-2-carboxylate motif is a key precursor for generating pyridazino[4,5-b]indole and triazino[4,5-a]indole scaffolds [2]. These heterocyclic systems have been associated with broad-spectrum antiviral activities, including activity against Coxsackie B3 virus and influenza A [3]. Methyl 3-formyl-1-methyl-1H-indole-2-carboxylate serves as a robust and high-yielding entry point for constructing focused libraries to screen against emerging viral threats.

Functionalized Indoles for Agricultural Chemistry

Beyond pharmaceuticals, this compound is a versatile building block for creating novel indole-based agrochemicals [4]. Its reactivity allows for the introduction of diverse functional groups, enabling the design of new active ingredients with potential herbicidal, fungicidal, or insecticidal properties. The high synthetic efficiency of the parent compound supports the cost-effective scale-up required for agricultural research.

Application
Selection Property
Validation Focus
CNS target research: constrained indole-2-carboxylate synthesis
N-Methyl protection prevents N-H side reactions; formyl-carboxylate dual reactivity enables fused ring formation
Reported synthetic efficiency; glycine antagonist scaffold access review
Antiviral screening library: fused heterocycle construction
3-Formyl-2-carboxylate motif as key precursor for pyridazinoindoles and triazinoindoles
Broad-spectrum antiviral activity context (literature review); validate against current target
Agrochemical research: functionalized indole design
Versatile functionalization handle for diversification
Scalable synthesis profile; herbicidal/fungicidal screening potential

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